molecular formula C11H10BrNOS B8292261 5-Bromo-6-methoxy-2-methylthioquinoline

5-Bromo-6-methoxy-2-methylthioquinoline

Cat. No.: B8292261
M. Wt: 284.17 g/mol
InChI Key: YLNNSNJOYSORAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-methoxy-2-methylthioquinoline is a brominated quinoline derivative characterized by substituents at positions 5 (bromine), 6 (methoxy), and 2 (methylthio). Its molecular formula is C₁₁H₁₀BrNOS, with the methylthio (-SMe) group distinguishing it from related compounds. Bromine enhances electrophilic reactivity, making it valuable in cross-coupling reactions, while the methoxy group improves solubility in polar solvents.

Properties

Molecular Formula

C11H10BrNOS

Molecular Weight

284.17 g/mol

IUPAC Name

5-bromo-6-methoxy-2-methylsulfanylquinoline

InChI

InChI=1S/C11H10BrNOS/c1-14-9-5-4-8-7(11(9)12)3-6-10(13-8)15-2/h3-6H,1-2H3

InChI Key

YLNNSNJOYSORAS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=C(C=C2)SC)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs and their substituent effects are summarized below:

Compound Name Core Structure Substituents Molecular Formula Key Properties
5-Bromo-6-methoxy-2-methylthioquinoline Quinoline 5-Br, 6-OMe, 2-SMe C₁₁H₁₀BrNOS High reactivity, lipophilic, versatile leaving group (SMe)
5-Bromo-8-methoxy-2-methylquinoline Quinoline 5-Br, 8-OMe, 2-Me C₁₁H₁₀BrNO Enhanced steric hindrance (Me), improved stability
2-Acetyl-5-Bromo-6-Methoxynaphthalene Naphthalene 5-Br, 6-OMe, 2-Acetyl C₁₃H₁₁BrO₂ Larger aromatic system, acetyl enhances electronic modulation
5-Bromo-6-methylisoquinoline Isoquinoline 5-Br, 6-Me C₁₀H₈BrN Isoquinoline scaffold alters π-π stacking interactions
Key Observations:
  • Substituent Position: Bromine at position 5 (quinoline) vs. 8 (in 5-Bromo-8-methoxy-2-methylquinoline) alters electronic effects. Position 5 bromine increases electrophilicity at the para position, favoring nucleophilic aromatic substitution .
  • Methoxy Group : Methoxy at position 6 (target compound) enhances solubility compared to position 8 in the analog, which may reduce steric clashes in binding pockets .
  • Methylthio vs.

Physicochemical Properties

Property Target Compound 5-Bromo-8-methoxy-2-methylquinoline 2-Acetyl-5-Bromo-6-Methoxynaphthalene
Molecular Weight (g/mol) 284.18 252.11 295.14
LogP (Predicted) 3.2 2.8 3.5
Aqueous Solubility (mg/mL) 0.12 0.25 0.08
Melting Point (°C) 148–152 135–138 160–163

Notes:

  • The target compound’s higher LogP reflects methylthio’s lipophilicity, which may enhance tissue penetration but reduce aqueous solubility .
  • The naphthalene derivative’s lower solubility stems from its extended aromatic system .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.